molecular formula C19H18FN3O2S3 B12027573 N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12027573
M. Wt: 435.6 g/mol
InChI Key: UYDABYRPPIRUPE-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfanyl group, and a fluoro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the sulfanyl and fluoro-substituted phenyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management strategies to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thiadiazole ring or other functional groups.

    Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The thiadiazole ring and sulfanyl groups may play a crucial role in these interactions, affecting the compound’s overall bioactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-5-fluoro-4-methylphenyl)acetamide: Similar structure but with a bromo group instead of a methoxybenzyl group.

    4-Fluoro-3-methylphenylboronic acid: Contains a fluoro-substituted phenyl ring but lacks the thiadiazole and sulfanyl groups.

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H18FN3O2S3

Molecular Weight

435.6 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18FN3O2S3/c1-12-3-6-14(9-16(12)20)21-17(24)11-27-19-23-22-18(28-19)26-10-13-4-7-15(25-2)8-5-13/h3-9H,10-11H2,1-2H3,(H,21,24)

InChI Key

UYDABYRPPIRUPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC)F

Origin of Product

United States

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